1-Methyl-1-vinylcyclohexane

Organic Synthesis Catalysis Building Blocks

1-Methyl-1-vinylcyclohexane (CAS 21623-78-9) is a C9H16 cyclic olefin characterized by a cyclohexane ring bearing both a methyl and a vinyl group on the same quaternary carbon atom. This geminal substitution creates a sterically hindered, tetrasubstituted alkene, a structural feature that distinguishes its reactivity and the properties of its resulting polymers from less substituted vinylcyclohexane analogs.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 21623-78-9
Cat. No. B15232484
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Technical Parameters


Basic Identity
Product Name1-Methyl-1-vinylcyclohexane
CAS21623-78-9
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C=C
InChIInChI=1S/C9H16/c1-3-9(2)7-5-4-6-8-9/h3H,1,4-8H2,2H3
InChIKeyJFZPKTIPFQSYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1-vinylcyclohexane (21623-78-9): Procurement & Differentiation Guide for a Gem-Disubstituted Cyclic Olefin Monomer


1-Methyl-1-vinylcyclohexane (CAS 21623-78-9) is a C9H16 cyclic olefin characterized by a cyclohexane ring bearing both a methyl and a vinyl group on the same quaternary carbon atom [1]. This geminal substitution creates a sterically hindered, tetrasubstituted alkene, a structural feature that distinguishes its reactivity and the properties of its resulting polymers from less substituted vinylcyclohexane analogs [2]. It serves as a niche monomer and synthetic intermediate for introducing a bulky, cycloaliphatic hydrocarbon moiety into target molecules [1].

Procurement Alert: Why Generic Vinylcyclohexane Cannot Substitute for 1-Methyl-1-vinylcyclohexane


Substituting 1-Methyl-1-vinylcyclohexane with its unsubstituted analog, vinylcyclohexane (VCH), will fail in applications requiring the specific steric and electronic environment of a gem-disubstituted alkene. The presence of the geminal methyl group on the quaternary carbon adjacent to the reactive vinyl group imposes significant steric hindrance. While this does not alter the reactivity of the double bond in radical addition reactions compared to VCH [1], it fundamentally changes the architecture of any resulting polymer or small molecule derivative. This leads to altered polymer chain statistics and thermal properties, as demonstrated in studies of poly(vinylcyclohexane) derivatives where ring substitution significantly increases the glass transition temperature (Tg) by up to 63°C compared to the unsubstituted polymer [2]. This structural rigidity is unattainable with VCH.

Quantitative Differentiation of 1-Methyl-1-vinylcyclohexane: Head-to-Head & Class-Level Evidence


Synthetic Utility: A Direct Route to Quaternary Carbon Centers

1-Methyl-1-vinylcyclohexane is formed as the major product from the nickel-catalyzed reaction of 1-vinylcyclohexanol with methylmagnesium bromide [1]. This method provides direct access to a quaternary carbon center bearing geminal methyl and vinyl groups, a structural motif that is challenging to synthesize via other routes.

Organic Synthesis Catalysis Building Blocks

Radical Addition Reactivity: Retention of Double Bond Activity vs. Vinylcyclohexane

In radical addition reactions with esters and chloro-derivatives, the presence of the geminal methyl group in 1-Methyl-1-vinylcyclohexane does not affect the reactivity of the vinyl double bond when compared to the unsubstituted vinylcyclohexane [1]. Both monomers yield their respective addition products in similarly good yields under identical conditions.

Polymer Chemistry Radical Reactions Monomer Reactivity

Impact on Polymer Properties: Glass Transition Temperature (Tg) Elevation in Saturated Derivatives

While direct data for the homopolymer of 1-methyl-1-vinylcyclohexane is absent, class-level inference from closely related methyl-substituted poly(vinylcyclohexane) (PVCH) derivatives is highly instructive. Saturation of poly(methylstyrene) isomers to their respective poly(methylvinylcyclohexane) analogs reveals a substantial impact on thermal properties. The glass transition temperature (Tg) of PVCH is altered significantly by ring substitution, with the greatest variation observed for the 3-methyl substituted species, which exhibits a 63°C increase relative to unsubstituted PVCH [1]. This demonstrates that the addition of a single methyl group to the cyclohexane ring of a VCH-based polymer can drastically increase its rigidity and thermal performance.

Polymer Physics Materials Science Thermal Properties

Fundamental Physical Properties for Process Design vs. Vinylcyclohexane

A direct comparison of fundamental physical properties highlights the impact of the geminal methyl group on molecular mass and polarity. The target compound has a higher molecular weight (124.22 g/mol [1]) and computed XLogP3-AA of 4.2 [1], compared to vinylcyclohexane (VCH) which has a molecular weight of 110.20 g/mol and an experimental boiling point of ~128°C . While experimental boiling point data for the target compound is lacking, the increased molecular weight and more hydrophobic character (higher XLogP) strongly suggest a higher boiling point and altered solubility profile compared to VCH.

Chemical Engineering Process Chemistry Physical Properties

Validated Application Scenarios for 1-Methyl-1-vinylcyclohexane (21623-78-9) Based on Differential Evidence


Synthesis of Sterically Demanding Small Molecules

This compound is an ideal starting material when the target molecule requires a quaternary carbon center with a cyclohexane ring bearing geminal methyl and vinyl groups. The nickel-catalyzed synthesis from 1-vinylcyclohexanol provides a direct, high-yielding route to this specific architecture [1], which would be challenging to build via alternative multi-step sequences.

Monomer for High-Tg Polyolefins and Copolymers

Researchers developing polymers requiring enhanced thermal stability should prioritize this monomer. Class-level evidence shows that methyl substitution on the vinylcyclohexane polymer backbone can increase the glass transition temperature (Tg) by as much as 63°C compared to the unsubstituted PVCH [1]. This makes 1-methyl-1-vinylcyclohexane a candidate for creating high-temperature engineering thermoplastics or specialized coatings where standard VCH-based polymers would fail.

Radical-Based Polymerization and Functionalization

This monomer is suitable for incorporation into standard radical polymerization processes. Evidence confirms that the reactivity of its vinyl group in radical additions is not diminished by the adjacent geminal methyl group, allowing it to react similarly to the less hindered vinylcyclohexane [1]. This makes it a direct, drop-in replacement for VCH in radical polymerizations where the goal is to increase the steric bulk and rigidity of the final polymer.

Development of Hydrophobic Materials and Chromatographic Media

The high computed lipophilicity (XLogP3-AA of 4.2 [1]) of this monomer, which is significantly greater than that of VCH, indicates that its polymers will be highly hydrophobic. This makes it a candidate for creating superhydrophobic surfaces, water-repellent coatings, and novel stationary phases for reversed-phase chromatography where increased hydrophobicity is required for enhanced retention and selectivity.

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